An In-depth Technical Guide to 1-Ethyl-1H-pyrazole-4-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-Ethyl-1H-pyrazole-4-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride, a key building block in medicinal chemistry. This document details its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and explores its applications in the development of novel therapeutic agents.
Chemical and Physical Properties
1-Ethyl-1H-pyrazole-4-sulfonyl chloride is a reactive intermediate used in the synthesis of a variety of pyrazole-based compounds. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1051415-38-0 | [1][2] |
| Molecular Formula | C₅H₇ClN₂O₂S | [1][2] |
| Molecular Weight | 194.64 g/mol | [2] |
| IUPAC Name | 1-ethyl-1H-pyrazole-4-sulfonyl chloride | [1] |
| Appearance | Expected to be a liquid or solid | [1] |
| Storage Temperature | 2-8°C under an inert atmosphere | [1] |
Synthesis and Reactivity
The synthesis of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride typically involves a two-step process: the formation of the 1-ethyl-1H-pyrazole precursor followed by chlorosulfonation.
Synthesis of 1-Ethyl-1H-pyrazole
The precursor, 1-ethyl-1H-pyrazole, can be synthesized via the condensation of ethylhydrazine with a suitable three-carbon building block. A common method involves the reaction of ethylhydrazine oxalate with a glyoxal equivalent or a protected malondialdehyde.
Chlorosulfonation of 1-Ethyl-1H-pyrazole
The ethyl-substituted pyrazole is then subjected to chlorosulfonation to introduce the sulfonyl chloride moiety at the 4-position of the pyrazole ring. This is typically achieved using chlorosulfonic acid, often in the presence of a co-reagent like thionyl chloride to facilitate the reaction.[3]
The primary reactivity of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride lies in the electrophilic nature of the sulfonyl chloride group. It readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form the corresponding sulfonamides. This reaction is fundamental to its application in medicinal chemistry.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride and its subsequent conversion to a sulfonamide derivative. These protocols are based on established procedures for analogous compounds.[3]
Protocol 1: Synthesis of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride
Materials:
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1-Ethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Dichloromethane
-
Ice
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-ethyl-1H-pyrazole (1.0 equivalent) in chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of chlorosulfonic acid (5.5 equivalents) in chloroform to the stirred pyrazole solution under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 10 hours.
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To the reaction mixture, add thionyl chloride (1.3 equivalents) dropwise at 60°C over 20 minutes.
-
Continue stirring at 60°C for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0-10°C and carefully pour it into a mixture of dichloromethane and ice-cold water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-Ethyl-1H-pyrazole-4-sulfonyl chloride.
-
The crude product can be used in the next step without further purification or can be purified by vacuum distillation.
Protocol 2: Synthesis of 1-Ethyl-N-aryl/alkyl-1H-pyrazole-4-sulfonamide
Materials:
-
1-Ethyl-1H-pyrazole-4-sulfonyl chloride
-
Appropriate primary or secondary amine (e.g., 2-phenylethylamine)
-
Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM)
-
Water
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.05 equivalents) and DIPEA (1.5 equivalents) in dichloromethane.
-
To this stirred solution, add a solution of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add cold water to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Data (Expected)
| Data Type | Expected Values |
| 1H NMR (CDCl₃) | δ (ppm): ~8.0-8.2 (s, 1H, pyrazole-H), ~7.8-8.0 (s, 1H, pyrazole-H), ~4.2-4.4 (q, J = ~7 Hz, 2H, -CH₂CH₃), ~1.4-1.6 (t, J = ~7 Hz, 3H, -CH₂CH₃) |
| 13C NMR (CDCl₃) | δ (ppm): ~140-145 (pyrazole-C), ~130-135 (pyrazole-C), ~115-120 (pyrazole-C-SO₂Cl), ~45-50 (-CH₂CH₃), ~14-16 (-CH₂CH₃) |
| Mass Spec (ESI) | m/z: [M+H]⁺ expected at ~195.0 |
Applications in Drug Discovery and Development
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[4][5] The sulfonamide functional group is also a critical pharmacophore, known for its ability to mimic a peptide bond and interact with various biological targets. The combination of these two moieties in 1-Ethyl-1H-pyrazole-4-sulfonamide derivatives makes them attractive candidates for drug discovery programs.
Derivatives of pyrazole-4-sulfonyl chloride have been investigated for their potential as:
-
Anticancer Agents: Many pyrazole-sulfonamide derivatives have shown potent antiproliferative activity against various cancer cell lines.[3][6] They often act as inhibitors of key signaling proteins involved in cancer progression, such as kinases.
-
Anti-inflammatory Agents: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Novel sulfonamide derivatives are being explored for their potential to inhibit enzymes like cyclooxygenase (COX) with improved selectivity and reduced side effects.
-
Antimicrobial Agents: Pyrazole-sulfonamides have also demonstrated activity against a range of bacterial and fungal pathogens.
The versatility of the sulfonyl chloride group allows for the facile synthesis of large libraries of sulfonamide derivatives by reacting 1-Ethyl-1H-pyrazole-4-sulfonyl chloride with diverse amine building blocks. This parallel synthesis approach is highly valuable in the early stages of drug discovery for identifying hit compounds with desired biological activities.
Conclusion
1-Ethyl-1H-pyrazole-4-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel pyrazole-4-sulfonamide derivatives. Its straightforward synthesis and high reactivity make it an important tool for medicinal chemists and drug discovery professionals. The proven track record of both the pyrazole and sulfonamide moieties in approved drugs underscores the potential of compounds derived from this intermediate to address a wide range of therapeutic needs. This technical guide provides the foundational knowledge required for researchers to effectively utilize this compound in their research and development endeavors.
References
- 1. 1-Ethyl-1H-pyrazole-4-sulfonyl chloride | 957514-21-5 [sigmaaldrich.com]
- 2. 1-Ethyl-1H-pyrazole-4-sulfonyl chloride [oakwoodchemical.com]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
